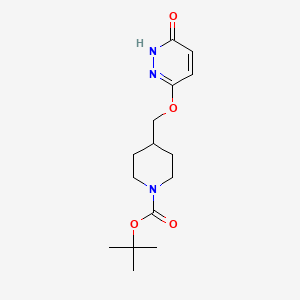

tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate

CAS No.: 1219828-18-8

Cat. No.: VC2819383

Molecular Formula: C15H23N3O4

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219828-18-8 |

|---|---|

| Molecular Formula | C15H23N3O4 |

| Molecular Weight | 309.36 g/mol |

| IUPAC Name | tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxymethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-8-6-11(7-9-18)10-21-13-5-4-12(19)16-17-13/h4-5,11H,6-10H2,1-3H3,(H,16,19) |

| Standard InChI Key | YAHXROQEABJSOY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NNC(=O)C=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NNC(=O)C=C2 |

Introduction

Chemical Structure and Properties

Molecular Structure

tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate contains several key structural components that contribute to its chemical and potentially biological properties. The molecule consists of a 6-oxo-1,6-dihydropyridazin-3-yl core connected via an oxygen atom to a methyl linker, which attaches to a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group. This structure shares similarities with other 6-hydroxypyridazinone derivatives that have been investigated for their pharmacological properties, particularly as potential ligands for the sigma-1 receptor (σ1R) .

The presence of the tert-butyloxycarbonyl group is significant as it serves as a common protecting group in organic synthesis, often used to protect amino groups during multistep synthetic procedures. This suggests the compound may be an intermediate in the synthesis of more complex molecules or could be deprotected to yield derivatives with different properties. The 6-oxo-1,6-dihydropyridazin-3-yl group represents the core pharmacophore that likely contributes to the potential biological activity of the compound.

Physicochemical Properties

The physicochemical properties of tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate can be inferred from related compounds in the literature. For related compounds containing the 6-hydroxypyridazinone scaffold, experimental log D values (a measure of lipophilicity) have been measured. For instance, related compounds have shown log D values ranging from 0.89±0.06 to 1.73±0.08 . These values are within an optimal range for brain penetration, suggesting that our target compound might also possess suitable properties for crossing the blood-brain barrier (BBB).

Lipophilicity is a critical parameter for compounds intended for brain imaging or targeting central nervous system disorders, as it directly affects the ability of molecules to penetrate the BBB. The moderate lipophilicity of the 6-hydroxypyridazinone derivatives suggests that our target compound might have favorable properties for potential applications in neuroscience and neurological disorders.

Synthetic Approaches

General Synthesis Strategies

The synthesis of tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate likely follows synthetic routes similar to those used for related 6-hydroxypyridazinone derivatives. Based on the available literature, these compounds are typically prepared through a series of reactions involving cyclization, alkylation, and coupling steps .

The 6-hydroxypyridazinone core can be prepared through a one-step cyclization reaction of substituted phenylhydrazine hydrochloride with maleic anhydride, yielding intermediates that can be further modified . This is followed by standard alkylation procedures, often using dibromoalkanes in the presence of a base such as potassium carbonate (K₂CO₃) in acetone . The final coupling with the appropriate piperidine or piperazine derivative, typically in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile, yields the desired product .

Specific Reaction Conditions

For the synthesis of analogous compounds, the literature suggests specific reaction conditions that might be applicable to our target compound. The cyclization reaction to form the 6-hydroxypyridazinone core typically proceeds under mild conditions, while the subsequent alkylation reactions require stronger bases and longer reaction times . The final coupling reaction with the tert-butyl piperidine-1-carboxylate component generally achieves moderate yields .

These synthetic approaches offer flexibility in modifying different parts of the molecule, allowing for the development of a library of analogues with varied substituents. This is particularly valuable for structure-activity relationship studies aimed at optimizing pharmacological properties.

| Compound | σ1R Ki (nmol/L) | σ2R Ki (nmol/L) | Selectivity (σ2R/σ1R) |

|---|---|---|---|

| PD 144418 | 4.3 ± 0.1 | 1377 ± 179 | - |

| Compound 6 | 1.4 ± 0.1 | 1912 ± 210 | 1365.7 |

| Compound 13 | 10.3 ± 1.1 | 1146 ± 116 | 111.3 |

| Compound 15 | 5.6 ± 0.7 | 1528 ± 120 | 272.8 |

If our target compound shares similar pharmacophoric features with these derivatives, it might also exhibit significant σ1R binding properties, making it potentially valuable for studying and targeting σ1R-related disorders .

Structure-Activity Relationship Studies

Molecular Docking Studies

Molecular docking studies of related 6-hydroxypyridazinone derivatives have provided insights into their binding modes with the sigma-1 receptor . These studies have utilized the 2.5 Å resolution structure of the σ1R bound to PD 144418, revealing important interactions that contribute to high-affinity binding .

Key interactions identified in these studies include:

-

Electrostatic interactions between the positively charged nitrogen in the ligand and E172 in the receptor

-

Hydrophobic interactions with Y203, pointing towards the membrane

-

Secondary hydrophobic interactions pointing towards the bottom of the ligand binding site past D126

If tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate adopts similar binding poses, it might also exhibit high-affinity binding to σ1R. The presence of the 6-oxo-1,6-dihydropyridazin-3-yl group and the piperidine moiety suggests potential similarities in binding mode with the documented compounds.

Structure Modifications and Effects

Studies on related compounds have shown that modifications to the 6-hydroxypyridazinone scaffold can significantly affect binding affinity and selectivity for σ1R . The nature of substituents, their position, and the length of linkers between the pharmacophoric groups all contribute to the pharmacological properties.

Preclinical Evaluation

In Vivo PET Imaging Studies

Related compounds based on the 6-hydroxypyridazinone scaffold have been evaluated in preclinical PET imaging studies, providing insights into their pharmacokinetic properties and target engagement . For instance, [11C]HCC0923, a radiolabeled analogue, showed high blood-brain barrier penetration and fast uptake when administered intravenously in mice, reaching a maximum uptake of 6.48% ID/cc within the first few minutes after injection .

The specificity of binding was demonstrated through blocking studies, where pretreatment with the unlabeled compound resulted in a dose-dependent reduction in tracer uptake in the brain . These findings suggest that compounds with the 6-hydroxypyridazinone scaffold can effectively target σ1R in vivo, warranting further investigation of our target compound's potential in this area.

Biodistribution and Pharmacokinetics

Studies on related compounds have also examined their biodistribution in various organs and brain regions . These investigations provide valuable information about the pharmacokinetic profile and potential off-target binding.

For radiolabeled analogues, the biodistribution studies have shown appropriate kinetics and distribution patterns for brain imaging applications . If tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate shares similar structural features, it might also exhibit favorable pharmacokinetic properties for potential applications in neuroimaging or as a therapeutic agent targeting central nervous system disorders.

Future Research Directions

Optimization for Specific Applications

Future research on tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate could focus on optimizing its properties for specific applications, such as:

-

Development of radiolabeled analogues for PET imaging of σ1R in neuropsychiatric disorders

-

Modification of the structure to enhance selectivity for σ1R over other targets

-

Investigation of its potential therapeutic effects in animal models of neurological disorders

These research directions would build upon the existing knowledge of 6-hydroxypyridazinone derivatives and their pharmacological properties, advancing our understanding of this compound class and their potential applications.

Translational Research

Translational research could explore the potential clinical applications of tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate or its derivatives. Related compounds have shown promising results in preclinical studies, and some have advanced to early-phase clinical trials .

For instance, [18F]FTC-146, a related σ1R ligand, has completed early phase I trials of PET/MRI in healthy volunteers and in patients with complex regional pain syndrome (CRPS) and sciatica . Similar translational approaches could be applied to our target compound if it demonstrates suitable pharmacological properties in preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume